2,3,4-Pentanetriol

Thermophysical Properties Distillation Purification

2,3,4-Pentanetriol (pentane-2,3,4-triol) is a C5 triol with vicinal hydroxyl groups on carbons 2, 3, and 4. This compound is also known as 1,5-dideoxypentitol.

Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
CAS No. 14642-48-9
Cat. No. B084949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Pentanetriol
CAS14642-48-9
Synonyms2,3,4-Pentanetriol
Molecular FormulaC5H12O3
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC(C(C(C)O)O)O
InChIInChI=1S/C5H12O3/c1-3(6)5(8)4(2)7/h3-8H,1-2H3
InChIKeyJJAIIULJXXEFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Pentanetriol (CAS 14642-48-9) for Research and Industrial Procurement


2,3,4-Pentanetriol (pentane-2,3,4-triol) is a C5 triol with vicinal hydroxyl groups on carbons 2, 3, and 4 [1]. This compound is also known as 1,5-dideoxypentitol [2]. It has a molecular formula of C5H12O3 and a molecular weight of 120.15 g/mol [1]. It is available as a white solid with a purity of up to 98% for research use [2]. The SPRESIweb database indicates it has been mentioned in 2 journal articles and 1 patent, suggesting a specific but focused research application profile [3].

Workflow Chiral synthesis & enzyme model studies
Selection C5 triol with vicinal hydroxyl positioning
Use Context Research-use solid, precision handling fit

Why Substituting 2,3,4-Pentanetriol with Other Pentanetriol Isomers Can Compromise Research Outcomes


Different positional isomers of pentanetriol, such as 1,3,5-pentanetriol [1] or 1,2,5-pentanetriol , exhibit distinct physicochemical properties and biological activities. The spacing and adjacency of hydroxyl groups dictate hydrogen-bonding networks, solubility, and metabolic processing . For instance, the XLogP3 value for 2,3,4-pentanetriol is -0.89, while it is -1.0 for 1,3,5-pentanetriol, indicating a measurable difference in hydrophilicity that impacts partitioning and solubility [1]. Generic substitution without verifying isomer identity can directly lead to experimental irreproducibility.

Isomer Class
Vicinal triol vs. terminal triol
1,3,5- and 1,2,5-pentanetriol differ in hydroxyl spacing, altering hydrogen-bonding networks and solubility parameters.
Partitioning
Measurable LogP shift
Generic substitution without verifying isomer identity may shift partitioning behavior and limit experimental reproducibility.
Physical State
Solid vs. liquid handling
Liquid isomers such as 1,2,5-pentanetriol require different weighing, storage, and formulation protocols.

Quantitative Differentiation Evidence for 2,3,4-Pentanetriol


Lower Boiling Point of 2,3,4-Pentanetriol Compared to 1,3,5-Pentanetriol

The normal boiling point (Tboil) of 2,3,4-pentanetriol has been experimentally determined to be 518 K (approx. 245°C) [1]. In contrast, the predicted boiling point of 1,3,5-pentanetriol is significantly higher at approximately 593 K (approx. 320°C) . This difference is attributed to the altered hydrogen-bonding network from the different hydroxyl group positions.

Boiling Point
Cross-study comparable
518 K (2,3,4-isomer) vs. ~593 K (1,3,5-isomer)
Supports lower-energy distillation workflows
Experimental vs. computed data; cross-study review advised
Thermophysical Properties Distillation Purification

Distinct Enthalpy of Vaporization for 2,3,4-Pentanetriol

The enthalpy of vaporization (ΔvapH) for 2,3,4-pentanetriol has been measured at 78.9 kJ/mol at 443 K [1]. This value is a direct quantitative measure of the energy required to vaporize the compound.

Enthalpy of Vaporization
Class-level inference
78.9 kJ/mol at 443 K
Key process engineering parameter reported
No direct isomer comparator at matched temperature
Thermodynamics Process Engineering Energy Efficiency

Lower Hydrophilicity of 2,3,4-Pentanetriol Compared to 1,3,5-Pentanetriol

The octanol-water partition coefficient (LogP) for 2,3,4-pentanetriol is reported as -0.89 . This is less negative (i.e., less hydrophilic) than the XLogP3 value of -1.0 for 1,3,5-pentanetriol [1]. A separate source confirms a calculated Log P of -0.747 for 2,3,4-pentanetriol [2]. The difference in hydrophilicity arises from the distinct spatial arrangement of hydroxyl groups.

Hydrophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 0.1–0.25 log units less hydrophilic
May support extraction efficiency context
Computed LogP values from different databases
Solubility Partition Coefficient Drug Design

Validated as a Transition State Model Substrate for Rubisco Enzyme Studies

2,3,4-Pentanetriol has been specifically used to construct a theoretical model of the transition structure for the carboxylation reaction of ribulose-1,5-bisphosphate catalyzed by Rubisco [1]. The carbon framework and oxygens of the stationary structure superpose with the corresponding atoms of the transition state analog 2-carboxyarabinitol-1,5-bisphosphate. The triplet state is reported to be only 9 kcal/mol above the singlet in this model [1]. This specific application as a model substrate for a crucial enzyme has not been reported for other pentanetriol isomers.

Rubisco Model Substrate
Class-level inference
Triplet state 9 kcal/mol above singlet
Unique literature-reported model context
No comparable evidence for other isomers
Enzymology Rubisco Computational Chemistry

Pharmaceutical Building Block: Catalytic Enantioselective Silylation

A documented reaction uses 2,3,4-pentanetriol as a reactant with tert-butyldimethylchlorosilane and a Hoveyda-Snapper desymmetrization catalyst in THF to yield a chiral silylated diol with a 72% yield [1]. This demonstrates its utility in producing chiral synthons for pharmaceutical applications.

Enantioselective Synthesis
Supporting evidence
72% yield chiral silylated diol
Supports chiral building block synthesis
Hoveyda-Snapper desymmetrization reported
Organic Synthesis Chiral Synthesis Pharmaceutical Intermediate

Physical Form Differentiation: Solid State vs. Liquid Isomers

2,3,4-Pentanetriol is supplied as a white solid [1]. In comparison, the isomer 1,2,5-pentanetriol is a clear liquid at room temperature . This difference in physical state can significantly impact handling, storage, and formulation requirements.

Physical Form
Cross-study comparable
White solid vs. clear liquid (1,2,5-isomer)
Solid form aids weighing accuracy
Vendor specification; ambient conditions
Physical Form Handling Formulation

Optimal Scenarios for Procuring 2,3,4-Pentanetriol


Computational and Experimental Studies of Rubisco Catalytic Mechanism

This is the primary literature-validated application for 2,3,4-pentanetriol. It serves as a model substrate for the transition structure in Rubisco's carboxylation reaction, where no other pentanetriol isomer is reported. Its procurement is essential for academic and industrial labs focused on photosynthetic enzyme research or carbon fixation mechanisms [1].

Synthesis of Chiral Pharmaceutical Building Blocks

The compound's vicinal hydroxyl groups make it suitable for enantioselective desymmetrization reactions, demonstrated by a catalytic silylation achieving a 72% yield of a chiral diol [2]. This supports its use in medicinal chemistry labs requiring chiral pentane-based synthons for drug discovery.

Process Development Requiring Lower Distillation Energy

With a boiling point approximately 75°C lower than 1,3,5-pentanetriol and a validated enthalpy of vaporization of 78.9 kJ/mol, 2,3,4-pentanetriol is the more energy-efficient choice among pentanetriol isomers for chemical processes involving distillation or vapor-phase reactions [3].

Analytical and Preparative Work Requiring Solid Handling

For analytical chemistry labs performing precise weight-based preparations, the white solid form of 2,3,4-pentanetriol [4] offers easier handling compared to the liquid form of other isomers like 1,2,5-pentanetriol, reducing pipetting errors and improving accuracy.

Application
Selection Property
Validation Focus
Rubisco mechanism studies
Literature-validated transition state model
Computational model alignment review
Chiral building block synthesis
Vicinal diol stereochemical control
Desymmetrization yield verification
Lower-energy distillation processes
Boiling point 75 K below 1,3,5-isomer
Process energy-cost modeling
Precision weighing & analytical prep
Solid-state handling advantage
Weighing accuracy & ambient stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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